molecular formula C19H13NO2 B8293496 4-{[(1-Formyl-2-naphthyl)oxy]methyl}benzonitrile

4-{[(1-Formyl-2-naphthyl)oxy]methyl}benzonitrile

Cat. No. B8293496
M. Wt: 287.3 g/mol
InChI Key: GUBYLYCFKROSJN-UHFFFAOYSA-N
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Patent
US07067534B1

Procedure details

Prepared according to the Procedure for 2-(isopentyloxy)-1-naphthaldehyde using 2-hydroxy-1-naphthaldehyde and 4-(bromomethyl)benzonitrile.
Name
2-(isopentyloxy)-1-naphthaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[CH:17]=[O:18])[CH2:2][CH:3]([CH3:5])C.OC1C=CC2C(=CC=CC=2)C=1C=O.BrCC1C=C[C:37]([C:38]#[N:39])=[CH:36][CH:35]=1>>[CH:17]([C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][C:7]=1[O:6][CH2:1][C:2]1[CH:3]=[CH:5][C:37]([C:38]#[N:39])=[CH:36][CH:35]=1)=[O:18]

Inputs

Step One
Name
2-(isopentyloxy)-1-naphthaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)OC1=C(C2=CC=CC=C2C=C1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
C(=O)C1=C(C=CC2=CC=CC=C12)OCC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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